molecular formula C14H15NO4S B288792 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No. B288792
M. Wt: 293.34 g/mol
InChI Key: AOCHOSQLOUAXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate, also known as PMSF, is a commonly used serine protease inhibitor. It is a white crystalline powder that is soluble in water, ethanol, and methanol. PMSF is widely used in biochemistry and molecular biology research due to its ability to inhibit serine proteases, which are enzymes that cleave peptide bonds in proteins.

Mechanism of Action

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate works by irreversibly binding to the active site of serine proteases, thereby inhibiting their activity. It does this by forming a covalent bond with the serine residue in the active site of the enzyme. Once bound, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate cannot be removed, which makes it a useful tool for studying the role of serine proteases in various biological processes.
Biochemical and Physiological Effects:
2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of trypsin, chymotrypsin, and other serine proteases. In addition, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate has also been shown to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate in lab experiments is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other types of proteases. However, one limitation of using 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is its irreversible binding to serine proteases. This makes it difficult to study the effects of transient inhibition of these enzymes.

Future Directions

There are several future directions for research involving 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate. One area of interest is the development of more specific and reversible inhibitors of serine proteases. Another area of interest is the study of the effects of 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate on different types of serine proteases and their substrates. Finally, 2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate could be used in the development of new drugs for the treatment of diseases involving serine proteases, such as Alzheimer's disease and cancer.

Synthesis Methods

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is synthesized by reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or chromatography.

Scientific Research Applications

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate is commonly used in biochemical and molecular biology research to inhibit serine proteases. Serine proteases play important roles in many biological processes, including blood clotting, digestion, and inflammation. By inhibiting these enzymes, researchers can study the effects of their inhibition on various biological processes.

properties

Product Name

2-Pyridinyl 4-methoxy-2,5-dimethylbenzenesulfonate

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

pyridin-2-yl 4-methoxy-2,5-dimethylbenzenesulfonate

InChI

InChI=1S/C14H15NO4S/c1-10-9-13(11(2)8-12(10)18-3)20(16,17)19-14-6-4-5-7-15-14/h4-9H,1-3H3

InChI Key

AOCHOSQLOUAXSX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC=N2)C)OC

Origin of Product

United States

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